molecular formula C18H19NO6 B2620289 4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798491-13-0

4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Numéro de catalogue B2620289
Numéro CAS: 1798491-13-0
Poids moléculaire: 345.351
Clé InChI: UKFUSDNRLHIIPQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as AZD-9291 or osimertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for the treatment of non-small cell lung cancer (NSCLC). It is a potent and selective inhibitor of both EGFR-sensitizing and T790M resistance mutations, which are commonly found in NSCLC patients.

Mécanisme D'action

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s stability and efficacy. Additionally, its behavior in different tissues (e.g., liver, kidney, brain) may vary due to varying microenvironments.

Its potential therapeutic applications await exploration, and understanding its interactions with biological systems will be crucial for drug development and optimization . . . 🌟

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one in lab experiments include its potent and selective activity against EGFR T790M mutations, which makes it a valuable tool for studying the biology of this resistance mechanism. Its irreversible binding to EGFR also allows for prolonged inhibition of signaling pathways, which may be useful in certain experimental settings. However, its high selectivity for T790M-mutant EGFR may limit its utility in studying other EGFR mutations or wild-type EGFR.

Orientations Futures

There are several potential future directions for the development and use of 4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. These include:
1. Combination therapy: this compound may be combined with other agents, such as chemotherapy or immune checkpoint inhibitors, to improve treatment outcomes in NSCLC patients.
2. Biomarker development: Further research is needed to identify biomarkers that can predict response to this compound and other EGFR TKIs, as well as to monitor treatment response and resistance.
3. Resistance mechanisms: Continued study of resistance mechanisms to EGFR TKIs, including T790M-independent mechanisms, may lead to the development of new treatment strategies.
4. Other cancer types: this compound and other EGFR TKIs may be evaluated for their efficacy in other cancer types that harbor EGFR mutations, such as head and neck cancer and colorectal cancer.
In conclusion, this compound is a promising EGFR TKI for the treatment of NSCLC. Its potent and selective activity against EGFR T790M mutations, as well as its irreversible binding to EGFR, make it a valuable tool for studying the biology of this resistance mechanism. Further research is needed to fully understand its potential and limitations, and to identify new treatment strategies for NSCLC and other EGFR-mutant cancers.

Méthodes De Synthèse

The synthesis of 4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves several chemical reactions, starting from commercially available starting materials. The first step is the preparation of 2,4-diamino-5-methylpyrimidine, which is then reacted with 2-chloro-6-methoxybenzoic acid to form 2-(2-chloro-6-methoxyphenyl)-5-methyl-4,5-dihydropyrimidine-4-one. This intermediate is then reacted with (R)-3-azetidinyl-1-(2-hydroxy-2-methylpropyl)amine to form the final product.

Applications De Recherche Scientifique

4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In preclinical studies, it has shown potent activity against EGFR-sensitizing and T790M resistance mutations, with minimal activity against wild-type EGFR. In clinical trials, it has demonstrated high response rates and prolonged progression-free survival in patients with advanced NSCLC harboring EGFR T790M mutations.

Propriétés

IUPAC Name

4-[1-[2-(2-methoxyphenoxy)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6/c1-12-7-13(8-18(21)24-12)25-14-9-19(10-14)17(20)11-23-16-6-4-3-5-15(16)22-2/h3-8,14H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFUSDNRLHIIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.